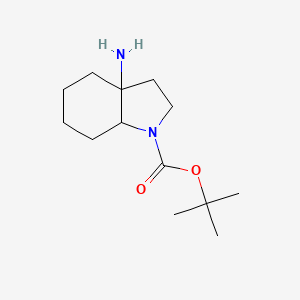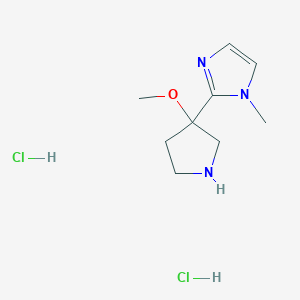
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring containing nitrogen . The methoxy group attached to the pyrrolidine ring suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyrrolidine rings, along with the methoxy group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrrolidine rings could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antagonistic Properties in Bone Turnover
A compound structurally related to 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride, specifically a derivative of imidazole, has shown significant potential as an antagonist of the alpha(v)beta(3) receptor. This property renders it effective in treating conditions like osteoporosis. The compound demonstrated promising in vitro and in vivo profiles, including good pharmacokinetics and efficacy in bone turnover models, leading to its selection for clinical development (Hutchinson et al., 2003).
Antimicrobial Activity
Research has shown that derivatives of imidazole, which include the core structure of 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride, exhibit notable antimicrobial properties. For instance, various thiazolidinedione derivatives containing substituted imidazoles have been synthesized and demonstrated moderate to potent antimicrobial activity, with effective minimum inhibitory concentrations against several bacterial and fungal strains (Moorthy et al., 2014).
Synthesis of Novel Derivatives and Biological Activities
The structural flexibility of imidazole derivatives, including those similar to 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride, allows for the synthesis of various novel compounds with diverse biological activities. For example, a series of pyrrolidine derivatives bearing a 1,2,4-triazole ring were synthesized, highlighting the potential for creating a wide range of biologically active compounds using this core structure (Prasad et al., 2021).
Cytotoxicity and Antibacterial Studies
Studies involving N-heterocyclic carbene–silver acetate complexes with imidazole derivatives have revealed their potential in antibacterial applications. These complexes exhibited varying degrees of antibacterial activity and were also studied for their cytotoxicity, indicating their potential use in medical applications (Patil et al., 2010).
Crystal and Molecular Structure Studies
The crystal and molecular structures of compounds related to 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride, especially those formed as side products in synthesis processes, have been a subject of study. These investigations contribute to a deeper understanding of the structural characteristics and potential applications of these compounds (Richter et al., 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for its potential use as a pharmaceutical compound, a catalyst, or a material in various industrial applications .
Propiedades
IUPAC Name |
2-(3-methoxypyrrolidin-3-yl)-1-methylimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-5-11-8(12)9(13-2)3-4-10-7-9;;/h5-6,10H,3-4,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMHOGOUFMYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCNC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

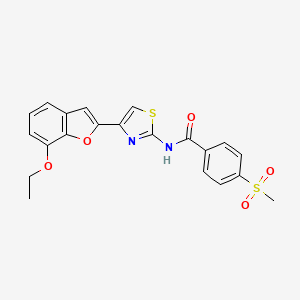

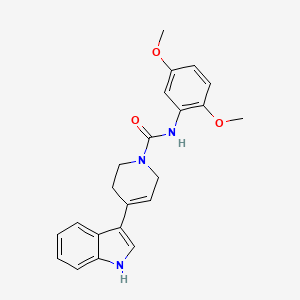
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
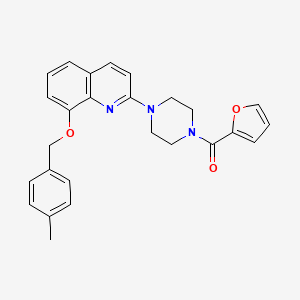
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)
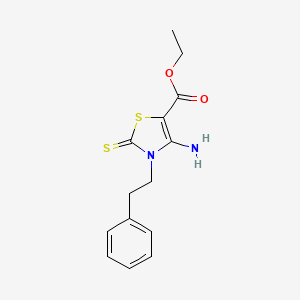

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)
